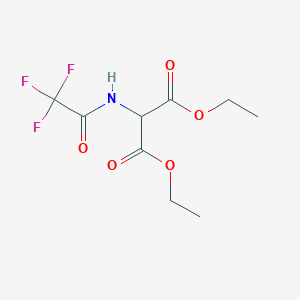

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate

Descripción

Chemical Name: 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate CAS Number: 201478-72-0 Molecular Formula: C₁₄H₁₇F₃NO₅ (corrected from C₁₄H₁₇NO₃ in , based on structural analysis) Structure: A propanedioate ester derivative with a central trifluoroacetamido group (-NHCOCF₃) and two ethyl ester moieties at positions 1 and 2.

This compound is a fluorinated amide-ester hybrid, commonly used as an intermediate in organic synthesis. The trifluoroacetamido group enhances electrophilicity, making it reactive in peptide coupling or nucleophilic substitution reactions. Its diethyl ester backbone contributes to moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or acetonitrile .

Propiedades

IUPAC Name |

diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKULJLHFWHSYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate can be synthesized through a multi-step process involving the following key steps:

Formation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting diethyl malonate with trifluoroacetic anhydride and ammonia. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of malonic acid with ethanol using continuous flow reactors.

Automated Reaction Systems:

High-Throughput Purification: Use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Produces diethyl malonate and trifluoroacetamide.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.

Aplicaciones Científicas De Investigación

1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Molecular Targets: Potential targets include enzymes such as proteases and kinases, which play critical roles in various biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds (from and ) share partial structural motifs with the target molecule:

Key Observations:

- Trifluoroacetamido Group: Present in both the target compound and 11-[3-(2,2,2-trifluoroacetamido)propanamido]undecanoic acid. This group increases metabolic stability and electron-withdrawing capacity compared to non-fluorinated amides (e.g., phthalimide in CAS 76699-09-7) .

- Ester vs. Carboxylic Acid: The target compound’s ethyl esters render it more lipophilic than the carboxylic acid derivative (CAS 201478-72-0 vs. the undecanoic acid analog), influencing solubility and bioavailability .

- Aromatic vs. Aliphatic Backbones : Halogenated benzaldehydes (e.g., CAS 1055176-30-1) exhibit reactivity in electrophilic aromatic substitution, unlike the aliphatic ester backbone of the target compound.

Physicochemical Properties

While explicit data (e.g., melting points) are unavailable in the evidence, trends can be inferred:

- Polarity: Target compound (logP ~2.5, estimated) < 11-[3-(2,2,2-trifluoroacetamido)propanamido]undecanoic acid (logP ~1.0 due to carboxylic acid) .

- Thermal Stability : Aromatic aldehydes (CAS 1055176-30-1, 2913-97-5) exhibit higher thermal stability than aliphatic esters/amides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between trifluoroacetamide derivatives and diethyl malonate precursors. Key variables include temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalysts like DBU (1,8-diazabicycloundec-7-ene) . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize stoichiometry. For example, excess trifluoroacetylating agents may improve yields but require post-reaction purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and trifluoroacetamido signals (δ ~7.5–8.0 ppm for NH, δ ~2.8–3.2 ppm for CH₂ adjacent to the amide) .

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for esters and amides) and N-H bending (~1550 cm⁻¹) .

- MS : Molecular ion peaks should align with the molecular weight (C₁₀H₁₄F₃NO₅; theoretical MW: 297.22 g/mol), with fragmentation patterns reflecting ester and amide cleavage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are effective for modeling the reactivity of the trifluoroacetamido group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, while molecular dynamics simulations assess solvent effects on reaction pathways. For example, the electron-withdrawing trifluoromethyl group increases amide electrophilicity, favoring nucleophilic attack at the carbonyl carbon . Coupling computational results with experimental kinetic data (e.g., Arrhenius plots) validates reaction mechanisms .

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric or conformational equilibria?

- Methodological Answer : Use variable-temperature NMR to detect dynamic processes (e.g., amide rotation or keto-enol tautomerism). For instance, broadening or splitting of NH signals at low temperatures (-40°C) may indicate restricted rotation. Comparative analysis with X-ray crystallography (if crystalline) provides definitive structural assignments .

Q. What experimental design frameworks (e.g., factorial design) are suitable for optimizing catalytic systems in reactions involving this compound?

- Methodological Answer : A 2³ factorial design can evaluate variables like catalyst loading (5–10 mol%), solvent (polar vs. nonpolar), and temperature (50–90°C). Response surface methodology (RSM) identifies interactions between factors, while ANOVA determines statistical significance. For example, high catalyst loading in DMF may maximize yield but increase side-product formation .

Data Analysis & Validation

Q. What statistical methods are recommended for validating purity assays (HPLC, GC) of this compound?

- Methodological Answer : Use standard calibration curves (R² ≥ 0.99) with internal standards (e.g., deuterated analogs) to minimize matrix effects. For reproducibility, calculate relative standard deviation (RSD) across triplicate runs. Outlier detection (e.g., Grubbs’ test) ensures data integrity .

Q. How can machine learning algorithms enhance reaction prediction for derivatives of this compound?

- Methodological Answer : Train neural networks on datasets of analogous trifluoroacetamido reactions (e.g., Hammett constants, steric parameters) to predict regioselectivity. Transfer learning from published reaction databases (e.g., Reaxys) improves model accuracy with limited experimental data .

Safety & Compliance

Q. What protocols ensure safe handling of trifluoroacetamido derivatives during long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.